![molecular formula C21H15ClN2O B2359250 2-Benzyl-3-(4-chlorophenoxy)quinoxaline CAS No. 551931-13-6](/img/structure/B2359250.png)
2-Benzyl-3-(4-chlorophenoxy)quinoxaline
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Description
2-Benzyl-3-(4-chlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H15ClN2O . It has an average mass of 346.810 Da and a monoisotopic mass of 346.087280 Da .
Synthesis Analysis
The synthesis of quinoxalines, including 2-Benzyl-3-(4-chlorophenoxy)quinoxaline, has been intensively studied in the past due to their diverse biological activities . The synthesis of 2-benzyl- and 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives was based on the classical Beirut reaction . The reaction involves the use of appropriate benzofuroxan and benzylacetone added to methanol .Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline consists of a quinoxaline core with a benzyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .Chemical Reactions Analysis
The synthesis of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline involves unusual extrusion of a phenylacetonitrile molecule . In addition, 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives became 2-aminoquinoxaline 1,4-di-N-oxide derivatives in the presence of gaseous ammonia .Physical And Chemical Properties Analysis
2-Benzyl-3-(4-chlorophenoxy)quinoxaline has a molecular weight of 346.81 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Anticancer Properties
BCQ exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. BCQ interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Mechanistically, it targets key signaling pathways involved in cancer progression .
Antimicrobial Activity
BCQ demonstrates antimicrobial efficacy against bacteria, fungi, and parasites. It has been studied for its potential as an antibacterial agent, particularly against drug-resistant strains. The compound’s unique structure contributes to its antimicrobial properties .
Neuroprotective Effects
BCQ has shown neuroprotective effects in preclinical studies. It modulates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Organic Electronics and Optoelectronics
Quinoxaline derivatives, including BCQ, are utilized in organic electronics. BCQ-based materials serve as electroluminescent layers in organic light-emitting diodes (OLEDs) and organic solar cells. Their tunable properties make them valuable for optoelectronic applications .
Fluorescent Probes and Sensors
BCQ derivatives exhibit fluorescence properties, making them useful as fluorescent probes and sensors. Researchers have designed BCQ-based sensors for detecting metal ions, pH changes, and specific biomolecules. These applications span environmental monitoring, bioimaging, and diagnostics .
Photodynamic Therapy (PDT)
BCQ has been investigated as a photosensitizer in PDT—a cancer treatment that involves light activation of a photosensitizer to generate reactive oxygen species, selectively damaging tumor cells. Its absorption properties in the visible range make it a potential candidate for PDT .
properties
IUPAC Name |
2-benzyl-3-(4-chlorophenoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-20(14-15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYVLLZQBCCEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-chlorophenoxy)quinoxaline |
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